Cas no 2248404-29-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate is a specialized organic compound featuring a phthalimide core linked to a 3-methyl-3-phenylbutanoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals or fine chemicals. The presence of both the isoindole-1,3-dione and ester functionalities allows for versatile transformations, including nucleophilic substitutions or ester hydrolysis. Its stability under standard conditions ensures ease of handling, while the aromatic and aliphatic components contribute to solubility in common organic solvents. The compound is particularly useful in controlled-release applications or as a building block for complex molecular architectures.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate structure
2248404-29-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate
CAS No:2248404-29-5
MF:C19H17NO4
MW:323.342585325241
CID:6219594
PubChem ID:165729117
Update Time:2025-05-26

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate
    • 2248404-29-5
    • EN300-6516647
    • Inchi: 1S/C19H17NO4/c1-19(2,13-8-4-3-5-9-13)12-16(21)24-20-17(22)14-10-6-7-11-15(14)18(20)23/h3-11H,12H2,1-2H3
    • InChI Key: SDWIVJGDTBUEBR-UHFFFAOYSA-N
    • SMILES: O(C(CC(C)(C)C1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 323.11575802g/mol
  • Monoisotopic Mass: 323.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate (CAS No. 2248404-29-5)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate, a compound with the CAS number 2248404-29-5, is a complex organic molecule that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of isoindole derivatives and is characterized by its unique structural features, including a dioxo group and a substituted butanoate moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of interest for various scientific investigations.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate can be represented as C19H19NO4. The presence of the isoindole ring system, which is a bicyclic heterocycle containing an oxygen atom and a nitrogen atom, contributes to its stability and reactivity. The dioxo group (C=O) further enhances its electrophilic character, making it an attractive candidate for various chemical reactions and biological interactions.

In the realm of pharmaceutical research, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate has shown promising potential as a lead compound for drug development. Recent studies have explored its pharmacological properties, particularly its ability to modulate specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted its activity as a selective inhibitor of certain enzymes involved in inflammatory responses. This property makes it a valuable candidate for the development of anti-inflammatory drugs.

Beyond its potential therapeutic applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate has also been investigated for its use in materials science. Its unique structural features and chemical stability make it suitable for the synthesis of advanced materials with tailored properties. For example, it has been used as a building block in the creation of polymer-based materials with enhanced mechanical strength and thermal stability. These materials find applications in various industries, including electronics and aerospace.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate involves multi-step processes that require precise control over reaction conditions. Common synthetic routes include the condensation of appropriate precursors followed by functional group transformations. Recent advancements in synthetic methodologies have led to more efficient and scalable methods for producing this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the final product.

In terms of safety and handling, it is important to note that while 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-3-phenylbutanoate is not classified as a hazardous material under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and storing the compound in a well-controlled environment to prevent degradation or contamination.

The future prospects for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 3-methyl - 3 - phenylbutanoate are promising. Ongoing research continues to uncover new applications and optimize existing ones. For example, recent studies have explored its potential as a photosensitizer in photodynamic therapy (PDT), where it can be used to target and destroy cancer cells with minimal damage to surrounding healthy tissues. Additionally, its use in developing novel imaging agents for diagnostic purposes is another area of active investigation.

In conclusion, 1 , 3 - d iox o - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 3 - methyl - 3 - phen ylbut anoate (CAS No . 2 248404 - 29 - 5) is a multifaceted compound with a wide range of potential applications in pharmaceuticals , materials science , and other advanced fields . Its unique chemical structure and properties make it an important subject of ongoing research , promising significant advancements in various scientific domains .

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